5-(4-Fluorophenyl)valeric acid (CAS 24484-22-8) is a high-purity, halogenated aliphatic-aromatic carboxylic acid utilized extensively as a precursor in medicinal chemistry and advanced materials synthesis. Featuring a flexible five-carbon valeric acid chain terminated by a para-fluorinated phenyl ring, it serves as an ideal lipophilic tail or structural linker . In procurement contexts, its value is defined by its stable crystalline solid form (melting point 70–79 °C) and its fully reduced alkyl chain, which provides predictable reactivity limited to the terminal carboxylic acid. This compound is prioritized when downstream applications require metabolic resistance at the para-position without the synthetic complications of reactive ketone intermediates.
Substituting 5-(4-Fluorophenyl)valeric acid with non-fluorinated baselines (like 5-phenylvaleric acid) or shorter-chain homologs (like 4-(4-fluorophenyl)butyric acid) introduces significant process and performance liabilities. Non-fluorinated analogs lack the para-position metabolic block, rendering downstream active pharmaceutical ingredients (APIs) vulnerable to rapid oxidative degradation. Meanwhile, shorter-chain homologs such as 4-(4-fluorophenyl)butyric acid exhibit significantly lower melting points (44–46 °C), making them prone to partial melting and caking during standard transport or warm warehouse storage . Furthermore, attempting to use ketone-bearing analogs like 5-(4-fluorophenyl)-5-oxovaleric acid requires costly protection-deprotection sequences to prevent unwanted nucleophilic side reactions at the carbonyl site. Procurement must secure the exact 5-carbon, fully reduced, para-fluorinated structure to ensure both handling stability and synthetic efficiency .
Comparative thermal analysis of fluorinated and non-fluorinated alkyl-aromatic acids demonstrates that 5-(4-fluorophenyl)valeric acid maintains a stable crystalline state with a melting point of 70–79 °C . In contrast, the shorter-chain homolog 4-(4-fluorophenyl)butyric acid melts at 44–46 °C, and the non-fluorinated 5-phenylvaleric acid melts at 57–61 °C . This elevated melting point ensures that the 5-carbon fluorinated compound remains a free-flowing powder under standard warehouse conditions, resisting the caking and agglomeration that plague lower-melting analogs during summer transit.
| Evidence Dimension | Melting point / thermal phase stability |
| Target Compound Data | 70–79 °C (Stable free-flowing solid) |
| Comparator Or Baseline | 4-(4-fluorophenyl)butyric acid (44–46 °C) and 5-phenylvaleric acid (57–61 °C) |
| Quantified Difference | +24 to +33 °C higher melting point than the butyric acid analog |
| Conditions | Standard ambient pressure, bulk material storage |
Eliminates the need for temperature-controlled shipping and prevents stoichiometric errors caused by handling clumped or partially melted reagents during scale-up.
The incorporation of a fluorine atom at the para-position of the phenyl ring provides a well-documented steric and electronic block against cytochrome P450-mediated oxidation [1]. Compared to the unfluorinated baseline, 5-phenylvaleric acid, 5-(4-fluorophenyl)valeric acid completely suppresses para-hydroxylation pathways while slightly increasing the lipophilicity (logP) of the resulting molecular tail. This precise combination of a flexible 5-carbon linker and a metabolically inert terminus is critical for extending the biological half-life of derived active pharmaceutical ingredients (APIs).
| Evidence Dimension | Metabolic liability at the para-position |
| Target Compound Data | Blocked (C-F bond resists oxidative cleavage) |
| Comparator Or Baseline | 5-phenylvaleric acid (Highly susceptible to CYP450 para-hydroxylation) |
| Quantified Difference | Near 100% reduction in para-position metabolic degradation |
| Conditions | in vivo / in vitro microsomal stability models for derived APIs |
Buyers synthesizing APIs must procure the fluorinated variant to ensure the final drug candidate achieves target pharmacokinetic profiles and resists rapid clearance.
When constructing complex molecules, the choice of linker precursor dictates the number of synthetic steps. 5-(4-Fluorophenyl)valeric acid features a fully reduced alkyl chain, restricting reactivity solely to the terminal carboxylic acid . In contrast, the commonly available analog 5-(4-fluorophenyl)-5-oxovaleric acid contains a reactive C5 ketone. Utilizing the fully reduced valeric acid avoids unwanted enolization, aldol side-reactions, or the need for carbonyl protection/deprotection cycles when subjecting the molecule to strong nucleophiles or reducing agents during downstream functionalization.
| Evidence Dimension | Reactive site multiplicity |
| Target Compound Data | 1 reactive site (carboxylic acid only) |
| Comparator Or Baseline | 5-(4-fluorophenyl)-5-oxovaleric acid (2 reactive sites: carboxylic acid + ketone) |
| Quantified Difference | Elimination of 2+ synthetic steps (protection and deprotection) |
| Conditions | Multi-step API synthesis involving nucleophiles or reducing agents |
Reduces overall synthesis cost, improves step economy, and maximizes yield by preventing side reactions associated with unprotected ketones.
Due to its para-fluorinated ring and flexible 5-carbon chain, this compound is the optimal precursor for appending metabolically stable, lipophilic tails to pharmacophores. It is particularly useful in the development of lipid-lowering agents, enzyme inhibitors, and CNS-active compounds where extending the biological half-life and tuning membrane permeability are critical [1].
The compound's high thermal stability (melting point 70–79 °C) and lack of competing reactive groups make it highly suitable for large-scale amide or ester coupling reactions. Process chemists prefer it over shorter-chain or ketone-bearing analogs because it handles as a free-flowing powder and reacts predictably without requiring protecting group chemistry .
Beyond pharmaceuticals, the stable alkyl-aromatic structure is utilized in materials science to synthesize fluorinated liquid crystals or specialized surfactants. The specific 5-carbon chain length provides the necessary molecular flexibility, while the terminal fluorine enhances thermal stability and alters the dielectric anisotropy of the resulting material .
Irritant